An In-depth Technical Guide to 1,5-dimethyl-2-isopropylazepane: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide to 1,5-dimethyl-2-isopropylazepane: A Novel Scaffold for Drug Discovery
Introduction: The Azepane Scaffold in Modern Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1] Its inherent conformational flexibility allows it to adopt various spatial arrangements, which can be crucial for binding to biological targets.[2] This structural feature, combined with the ability to introduce diverse substituents, makes azepane derivatives attractive candidates for developing novel therapeutics.[1][2] Several approved drugs, such as the antidiabetic agent Tolazamide and the antihistamine Azelastine, feature the azepane core, highlighting its clinical significance.[2] Furthermore, naturally occurring azepane-containing compounds have demonstrated a range of biological activities, including protein kinase inhibition, underscoring the therapeutic potential of this heterocyclic system.[2] This guide focuses on a novel, hypothetical derivative, 1,5-dimethyl-2-isopropylazepane, exploring its chemical properties, a plausible synthetic route, and a proposed workflow for evaluating its biological activity.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 1,5-dimethyl-2-isopropylazepane features a seven-membered azepane ring with a methyl group on the nitrogen atom (position 1), another methyl group at position 5, and an isopropyl group at position 2. The presence of multiple stereocenters suggests that this compound can exist as several stereoisomers, each potentially having distinct biological activities.
Table 1: Predicted Physicochemical Properties of 1,5-dimethyl-2-isopropylazepane
| Property | Predicted Value |
| Molecular Formula | C12H25N |
| Molecular Weight | 183.34 g/mol |
| IUPAC Name | 1,5-dimethyl-2-(propan-2-yl)azepane |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.5 |
| Topological Polar Surface Area (TPSA) | 3.24 Ų |
| Number of Hydrogen Bond Donors | 0 |
| Number of Hydrogen Bond Acceptors | 1 |
| Number of Rotatable Bonds | 2 |
Proposed Synthesis of 1,5-dimethyl-2-isopropylazepane
The synthesis of substituted azepanes can be a significant challenge for organic chemists.[1] Common strategies include ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences.[1] One plausible approach for the synthesis of 1,5-dimethyl-2-isopropylazepane involves the use of organolithium chemistry for the functionalization of an N-protected azepane precursor.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1,5-dimethyl-2-isopropylazepane.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-azepane
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To a solution of azepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
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Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with water and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-azepane.
Step 2: Synthesis of N-Boc-2-isopropylazepane
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To a solution of N-Boc-azepane (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add sec-butyllithium (1.1 eq) dropwise.
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Stir the reaction mixture at -78 °C for 2 hours.
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Add 2-iodopropane (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Step 3: Synthesis of 1-methyl-2-isopropylazepane
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Dissolve N-Boc-2-isopropylazepane (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir at room temperature for 2 hours.
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Remove the solvent and excess TFA under reduced pressure.
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Dissolve the resulting amine salt in methanol and add formaldehyde (1.5 eq).
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature for 12 hours.
-
Quench with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers and concentrate to yield 1-methyl-2-isopropylazepane.
Step 4: Synthesis of 1,5-dimethyl-2-isopropylazepane
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Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C.
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Add a solution of 1-methyl-2-isopropylazepane (1.0 eq) in THF to the LDA solution at -78 °C.
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Stir for 1 hour, then add methyl iodide (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Quench with water and extract with diethyl ether.
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Dry the organic layer, concentrate, and purify by chromatography to obtain 1,5-dimethyl-2-isopropylazepane.
Potential Pharmacological Applications and Biological Evaluation Workflow
Dimethylamine derivatives have shown a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[3][4][5] The introduction of methyl and isopropyl groups to the azepane scaffold could modulate its lipophilicity and steric bulk, potentially leading to novel interactions with biological targets. Given the prevalence of substituted azepanes in centrally active agents, initial screening could focus on neurological targets.
Hypothetical Biological Screening Workflow
Caption: Proposed workflow for the biological evaluation of 1,5-dimethyl-2-isopropylazepane.
Conclusion
1,5-dimethyl-2-isopropylazepane represents a novel chemical entity with potential for development as a therapeutic agent. This guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and a strategic workflow for its biological evaluation. The inherent structural features of the azepane scaffold, combined with the specific substitutions, make this compound an intriguing candidate for further investigation in the field of drug discovery. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to the advancement of medicinal chemistry.
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